molecular formula C11H22O2Si B13945971 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 158112-46-0

1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B13945971
CAS No.: 158112-46-0
M. Wt: 214.38 g/mol
InChI Key: INSPSHPXNANDPX-UHFFFAOYSA-N
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Description

1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C11H22O2Si and a molecular weight of 214.38 g/mol . This compound is known for its unique structure, which includes a pentynol backbone with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group. The presence of the TBDMS group enhances the compound’s stability and reactivity, making it valuable in various chemical applications.

Preparation Methods

The synthesis of 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of 1-pentyn-3-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

1-Pentyn-3-ol+TBDMS-Cl1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-\text{1-Pentyn-3-ol} + \text{TBDMS-Cl} \rightarrow \text{1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-} 1-Pentyn-3-ol+TBDMS-Cl→1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. .

Scientific Research Applications

1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- depends on its specific application and the reactions it undergoesThis protection is crucial in multi-step synthesis, where selective reactivity is required .

Comparison with Similar Compounds

Similar compounds to 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- include other silyl-protected alcohols such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of silyl-protected alcohols in organic synthesis.

Properties

CAS No.

158112-46-0

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypent-1-yn-3-ol

InChI

InChI=1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h1,10,12H,8-9H2,2-6H3

InChI Key

INSPSHPXNANDPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C#C)O

Origin of Product

United States

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